molecular formula C5H4BBrClNO2 B2426267 2-Bromo-3-chloropyridine-5-boronic acid CAS No. 2225155-07-5

2-Bromo-3-chloropyridine-5-boronic acid

Cat. No.: B2426267
CAS No.: 2225155-07-5
M. Wt: 236.26
InChI Key: GXZANSKQYFGQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloropyridine-5-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with bromine and chlorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-chloropyridine-5-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action may also lead to the formation of by-products, depending on the specific conditions of the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions under which the reaction is carried out . For instance, the compound’s action can be catalyzed by ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination and chlorination of pyridine to form 2-Bromo-3-chloropyridine, which is then subjected to borylation to introduce the boronic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and borylation processes under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in the industrial synthesis of such boronic acids .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloropyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that incorporate the pyridine ring structure .

Scientific Research Applications

Chemistry: 2-Bromo-3-chloropyridine-5-boronic acid is widely used in organic synthesis for the construction of complex molecules through cross-coupling reactions. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can act as potential drug candidates. Its derivatives are explored for their therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Chloropyridine-3-boronic acid
  • 5-Bromo-2-chloropyridine
  • 3-Bromo-2-chloropyridine

Comparison: 2-Bromo-3-chloropyridine-5-boronic acid is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in selective cross-coupling reactions and form complex molecular structures .

Properties

IUPAC Name

(6-bromo-5-chloropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZANSKQYFGQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.